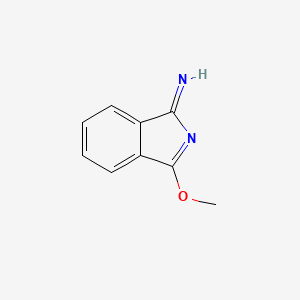

3-Methoxy-1H-isoindol-1-imine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62485-02-3 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

3-methoxyisoindol-1-imine |

InChI |

InChI=1S/C9H8N2O/c1-12-9-7-5-3-2-4-6(7)8(10)11-9/h2-5,10H,1H3 |

InChI Key |

DTBQMDFVZPXRCE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=N)C2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxy 1h Isoindol 1 Imine and Its Functionalized Analogues

Established Synthetic Pathways to the 1H-Isoindol-1-imine Core Structure

The foundational 1H-isoindol-1-imine scaffold can be assembled through several reliable synthetic routes, including condensation reactions, multicomponent strategies, and transition metal-catalyzed approaches. These methods provide access to a wide range of substituted isoindolinones and their imine analogs. nih.govresearchgate.net

Condensation Reactions Involving Aromatic Nitriles and Aldehydes

A primary and widely utilized method for constructing the isoindol-1-imine core involves the condensation reaction between an amine and a carbonyl compound, such as an aldehyde or ketone. scienceinfo.com This reaction, often catalyzed by an acid or base, results in the formation of a carbon-nitrogen double bond, a key feature of the imine functional group. scienceinfo.commasterorganicchemistry.com Specifically, the reaction of an aldehyde or ketone with a primary amine initially forms a hemiaminal or carbinolamine intermediate, which then undergoes dehydration to yield the imine. scienceinfo.com The process is a type of condensation reaction as it involves the joining of two molecules with the elimination of a water molecule. masterorganicchemistry.com

One of the most common approaches is the coupling of o-phthalaldehyde (B127526) with primary amines to generate isoindolin-1-ones. clockss.org A catalyst-free, one-pot method has been developed for the synthesis of isoindolin-1-imine derivatives through a cascade three-component condensation of 2-cyanobenzaldehyde (B126161), an amine, and an active methylene (B1212753) compound in an aqueous medium at room temperature, achieving high yields. researchgate.netresearchgate.net

The reaction conditions for imine synthesis can be quite versatile. For instance, a mild, three-component reaction of aromatic aldehydes, alkyl bromides, and aqueous ammonia (B1221849) can produce imines in very good yields, and these conditions are compatible with various functional groups. organic-chemistry.org Microwave irradiation has also been employed to facilitate the reaction between non-volatile amines and aromatic aldehydes in the absence of a catalyst or solvent. organic-chemistry.org

Multicomponent Reaction Strategies for Isoindol-1-imine Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like isoindol-1-imines from simple starting materials in a single step. mdpi.comnih.govbeilstein-journals.org These reactions are highly atom-economical and convergent, minimizing time and effort to achieve structural complexity. nih.gov

Imines are valuable building blocks in MCRs due to their versatile reactivity. nih.gov They can act as nucleophiles, electrophiles, azadienes, or dienophiles depending on the reaction conditions and partners. nih.gov A notable example is the catalyst-free, one-pot, three-component condensation of 2-cyanobenzaldehyde, an amine, and an active methylene compound in water to produce isoindolin-1-imine derivatives in excellent yields (90–98%). researchgate.net This method is efficient, convenient, and allows for easy purification of the products. researchgate.netresearchgate.net

Another approach involves a copper-catalyzed multicomponent reaction for the synthesis of 2,3-disubstituted isoindolinones from methyl 2-formylbenzoates, anilines, and alkynes, which proceeds through an in situ imine formation/alkynylation/lactamization cascade. researchgate.net The Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, is also utilized to synthesize the imidazo[1,2-a]pyridine (B132010) ring, which can then be further modified to create imidazopyridine-fused isoquinolinones. nih.govbeilstein-journals.org

Transition Metal-Catalyzed Approaches to the Isoindol-1-imine Framework

Transition metal catalysis offers a powerful and versatile tool for the synthesis of the isoindol-1-imine framework and its derivatives. researchgate.net These methods often involve C-H activation, cross-coupling, carbonylation, and cyclization reactions, providing access to a broad range of substituted isoindolinones. nih.govresearchgate.net

Palladium catalysts, such as Pd(OAc)₂, are commonly employed. For instance, Pd-catalyzed isocyanide insertion-cyclization of N-methoxy benzamides and tert-butylisocyanides has been used to synthesize 3-imino-isoindolinones. nih.gov Another example is the palladium-catalyzed oxidative coupling of C-H bonds with aldehydes to form ketones, which can be a step in the synthesis of more complex heterocyclic structures. nih.gov

Copper catalysts are also frequently used. A copper-catalyzed formal [4+1] cycloaddition of N-(quinolin-8-yl) benzamides and isocyanides via C-H bond functionalization has been developed. nih.gov Additionally, a copper-catalyzed multicomponent reaction involving in situ imine formation is a key strategy for synthesizing 2,3-disubstituted isoindolinones. researchgate.net The choice of the transition metal catalyst and reaction conditions can significantly influence the outcome, including the regioselectivity and yield of the desired product. nih.govglobethesis.com

Targeted Synthesis of 3-Methoxy-1H-Isoindol-1-imine

The specific synthesis of this compound requires careful selection of precursors and optimization of reaction parameters to ensure the desired regioselectivity and yield.

Precursor Selection and Strategic Starting Materials

The synthesis of methoxy-activated indoles and their derivatives often begins with commercially available di- and trimethoxy aniline (B41778) and benzaldehyde (B42025) derivatives. chim.it For the targeted synthesis of this compound, a key precursor is a 2-cyanobenzaldehyde derivative bearing a methoxy (B1213986) group at the appropriate position. The synthesis of substituted 2-cyanobenzaldehydes and 2-acylbenzonitriles has broadened the scope of cascade reactions leading to isoindolin-1-imine derivatives. researchgate.net

Another strategic approach involves the use of aldo-X bifunctional building blocks (AXB3s), which are organic molecules containing at least two reactive sites, including an aldehyde, acetal, or semiacetal group. researchgate.net These are widely used in the one-pot synthesis of biologically important heterocycles. researchgate.net For instance, a one-pot procedure for the oxidative amidation of aldehydes can proceed through the in situ generation of reactive nitrile imine intermediates. acs.org

Cyclic imines themselves are important precursors for the synthesis of various nitrogen-containing compounds. nih.gov The synthesis of 2-(methoxymethyl)isoindolin-1-imine derivatives has been reported via an unusual Delépine reaction, highlighting the use of specific functionalized starting materials to achieve the target molecule. researchgate.netresearchgate.net

Reaction Conditions and Parameter Optimization for Regioselectivity and Yield

Optimizing reaction conditions is crucial for achieving high regioselectivity and yield in the synthesis of this compound. Factors such as the choice of catalyst, solvent, temperature, and the nature of the reactants all play a significant role.

For condensation reactions, a mild, three-component reaction of aromatic aldehydes, alkyl bromides, and aqueous ammonia has been shown to produce imines in very good yields with compatibility for a range of functional groups. organic-chemistry.org In some cases, reactions can be performed without a catalyst or solvent, for example, by using microwave irradiation to drive the reaction between neat non-volatile amines and aromatic aldehydes. organic-chemistry.org

In a catalyst-free, one-pot synthesis of isoindolin-1-imine derivatives, the reaction proceeds efficiently at room temperature in an aqueous medium, leading to excellent yields (90–98%) and straightforward purification. researchgate.net This method's success relies on the cascade three-component condensation of 2-cyanobenzaldehyde, an amine, and an active methylene compound. researchgate.net The use of tris(2,2,2-trifluoroethyl)borate as a mild and general reagent for the condensation of amines with carbonyl compounds at room temperature offers another operationally simple method with no special workup procedures required. organic-chemistry.org

The following table provides examples of reaction conditions for the synthesis of imines and related compounds:

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Yield | Ref |

| Three-component condensation | None | Water | Room Temperature | 90-98% | researchgate.net |

| Three-component reaction | None | - | - | Very Good | organic-chemistry.org |

| Condensation | None | None | Microwave | - | organic-chemistry.org |

| Condensation | Tris(2,2,2-trifluoroethyl)borate | - | Room Temperature | - | organic-chemistry.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of imines and related heterocycles is an area of active research, driven by the need for more sustainable and environmentally benign chemical processes. These principles can be effectively applied to the proposed synthesis of this compound.

Safer Solvents and Reaction Conditions:

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. For the synthesis of imines, several greener alternatives have been explored. Catalyst-free, multi-component reactions in aqueous media at room temperature have been successfully employed for the synthesis of isoindolin-1-imine derivatives, offering excellent yields and easy purification. acs.org Another approach involves solventless (neat) conditions, often facilitated by heterogeneous catalysts like Amberlyst® 15, which can be easily recovered and reused. researchgate.netpeerj.com Such a method provides high yields in short reaction times. researchgate.net Furthermore, the use of supercritical carbon dioxide (sc-CO₂) as a non-toxic and non-flammable solvent and promoter has been demonstrated for the synthesis of various imines. researchgate.net This method is autocatalytic, as the water byproduct forms carbonic acid with CO₂, which accelerates the reaction. researchgate.net

Atom Economy and Waste Reduction:

One-pot synthesis and multi-component reactions are powerful strategies to improve atom economy and reduce waste by minimizing intermediate isolation and purification steps. A one-pot method for the synthesis of isoindolin-1-one (B1195906) derivatives from 2-cyanobenzaldehyde, an amine, and an active methylene compound has been reported to proceed in ethanol, a relatively benign solvent. umich.edu An indium-mediated one-pot reductive heterocyclization of nitroarenes and o-phthalaldehyde has also been described as an environmentally friendly route to isoindolin-1-ones. clockss.org These strategies could be adapted for the synthesis of this compound, thereby reducing the number of synthetic steps and the amount of waste generated.

Catalysis:

The use of catalysts, particularly those that are efficient and recyclable, is central to green chemistry. For imine synthesis, transition metal catalysis is often well-aligned with green principles. wikipedia.org Heterogeneous catalysts, as mentioned earlier, offer the advantage of easy separation and recycling. researchgate.net The development of catalytic systems that can operate under mild conditions and in green solvents is a continuous effort in this field.

The following table summarizes potential green synthetic approaches applicable to this compound synthesis based on related compounds.

| Reaction Type | Catalyst/Solvent | Key Green Principles | Reference |

| Multi-component Reaction | Water (catalyst-free) | Safer solvent, atom economy | acs.org |

| Condensation | Amberlyst® 15 (neat) | Solventless, recyclable catalyst | researchgate.netpeerj.com |

| Condensation | Supercritical CO₂ | Safer solvent, autocatalysis | researchgate.net |

| One-pot Synthesis | Ethanol | Atom economy, reduced waste | umich.edu |

| Reductive Heterocyclization | Indium/Toluene | One-pot, potential for greener solvents | clockss.org |

Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives

The development of stereoselective and asymmetric methods for the synthesis of chiral 3-substituted isoindolinones is well-documented and provides a strong foundation for creating chiral derivatives of this compound. nih.govchim.it These methods primarily rely on the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the reaction.

Catalytic Asymmetric Synthesis:

A variety of chiral catalysts have been successfully employed in the asymmetric synthesis of isoindolinones. nih.govscispace.com These include organocatalysts like chiral phosphoric acids, phase-transfer catalysts, and chiral thioureas, as well as transition-metal complexes involving rhodium, palladium, iridium, copper, magnesium, and nickel. nih.gov

For instance, chiral phosphoric acids have been used to catalyze transformations of achiral substrates into structurally diverse chiral isoindolinones with high efficiency and excellent stereocontrol. Chiral phase-transfer catalysts have been shown to be effective in the asymmetric synthesis of 3,3-disubstituted isoindolinones. nih.gov The catalyst forms a chiral ion pair with a reaction intermediate, directing the subsequent intramolecular cyclization to occur stereoselectively. nih.gov

The table below illustrates the application of various chiral catalysts in the asymmetric synthesis of isoindolinone derivatives, which could be adapted for chiral this compound synthesis.

| Catalyst Type | Catalyst Example | Substrate Type | Diastereomeric/Enantiomeric Excess | Reference |

| Chiral Phosphoric Acid | (S)-TRIP | ortho-formylaryl ketones and anilines | up to 99% ee | thieme-connect.com |

| Phase-Transfer Catalyst | Cinchona alkaloid-derived | 2-acylbenzonitriles and dimethylmalonate | up to 96% ee (after crystallization) | nih.gov |

| Organocatalyst | Chiral thioureas | Not specified | Not specified | nih.gov |

| Transition Metal Complex | Chiral Rh, Pd, Ir, Cu, Mg, Ni complexes | Various | High enantioselectivities reported | nih.gov |

Chiral Auxiliary-Mediated Synthesis:

An alternative and effective strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.orgnih.gov This approach involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org For the synthesis of 3-substituted isoindolinones, chiral auxiliaries such as (R)- or (S)-phenylglycinol and (+)- or (−)-trans-2-(α-cumyl)cyclohexanol (TCC) have been employed. acs.org

A particularly versatile chiral auxiliary is (S)-tert-butylsulfinamide. acs.org Condensation of a suitable precursor like methyl 2-formylbenzoate (B1231588) with (S)-tert-butylsulfinamide, followed by reduction and cyclization, can yield a chiral N-tert-butylsulfinyl-isoindolinone. acs.org Deprotonation of this intermediate and subsequent reaction with an electrophile can afford 3-substituted isoindolinones with high diastereomeric ratios. acs.org This methodology could be adapted to introduce a methoxy group at the 3-position, leading to a chiral precursor for this compound.

The following table summarizes the use of chiral auxiliaries in the synthesis of chiral isoindolinones.

| Chiral Auxiliary | Key Intermediate | Stereoselectivity | Reference |

| (R)-phenylglycinol | Tricyclic γ-lactam | Single diastereoisomer | chim.it |

| (S)-tert-butylsulfinamide | (S)-2-(tert-butylsulfinyl)-isoindolin-1-one | High diastereomeric ratios | acs.org |

| 4-Phenyloxazolidin-2-one | N-substituted 1,3-diene | Good to excellent de | rsc.org |

Chemical Reactivity and Transformation Mechanisms of 3 Methoxy 1h Isoindol 1 Imine

Fundamental Reactivity Patterns of the Imine Moiety

The imine group (C=N) is a key reactive center in 3-Methoxy-1H-isoindol-1-imine. Its reactivity is analogous to the carbonyl group in aldehydes and ketones, although generally less electrophilic. The nitrogen atom's lone pair of electrons and the π-bond of the C=N double bond are central to its chemical transformations.

Nucleophilic Addition Reactions

Nucleophilic addition to the imine carbon is a fundamental reaction pathway. libretexts.org This process is often the initial step in more complex transformations. The general mechanism involves the attack of a nucleophile on the electrophilic imine carbon, leading to a tetrahedral intermediate. pressbooks.pub This is often followed by protonation of the nitrogen to yield the final addition product. The reaction is typically reversible and can be catalyzed by either acid or base. libretexts.orgpressbooks.pub

A wide range of nucleophiles can participate in these reactions, including organometallic reagents, enolates, and heteroatom nucleophiles such as amines and alcohols. nih.gov The use of N-functionalized hydroxylamine (B1172632) reagents as precursors allows for the in situ generation of imines, which can then react with various nucleophiles to form C-C, C-N, C-O, and C-S bonds. nih.gov

| Nucleophile Type | Example | Product Type |

| Carbon | Grignard Reagents (R-MgX) | Substituted Amines |

| Nitrogen | Primary Amines (R-NH₂) | Amidines |

| Oxygen | Alcohols (R-OH) | Imidates |

| Sulfur | Thiols (R-SH) | Thioimidates |

Electrophilic Attack and Substitution Reactions

The nitrogen atom of the imine can act as a nucleophile, reacting with electrophiles. Additionally, the aromatic isoindole ring, activated by the methoxy (B1213986) group, is susceptible to electrophilic aromatic substitution. chim.it The presence of the methoxy group generally directs electrophilic attack to the positions ortho and para to it.

In fused bicyclic aromatic systems, electrophilic aromatic addition reactions have been observed. For instance, bromination of 8-methoxyquinaldine in basic methanolic conditions led to an addition product rather than a simple substitution. buu.ac.th This suggests that under certain conditions, the isoindole ring of this compound could undergo similar addition reactions.

Tautomerism and Isomerization Studies of this compound

Tautomerism is a significant aspect of the chemistry of this compound. The compound can exist in equilibrium between the imine form (this compound) and the amino form (1-amino-3-methoxyisoindole). This imine-enamine type tautomerism is a common feature of compounds containing a C=N-H moiety adjacent to a C-H bond.

The position of the equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. The aromaticity of the isoindole ring system plays a crucial role in stabilizing the different tautomeric forms.

Cycloaddition Reactions and Pericyclic Processes Involving the Isoindol-1-imine System

The imine functionality and the isoindole ring can participate in various cycloaddition reactions. researchgate.net The Huisgen 1,3-dipolar cycloaddition is a notable example, where a 1,3-dipole reacts with a dipolarophile to form a five-membered heterocycle. organic-chemistry.org The imine moiety can act as a dipolarophile, or the isoindole system itself could be part of a 1,3-dipole precursor.

Nitrile imines, which are 1,3-dipoles, are highly reactive intermediates that readily undergo [3+2] cycloaddition reactions. researchgate.net These can be generated from various precursors and react with dipolarophiles like alkenes and alkynes. researchgate.netbeilstein-journals.org The isoindol-1-imine system could potentially be a precursor to such reactive intermediates or act as the dipolarophile.

| Reaction Type | Reactant 1 | Reactant 2 | Product Type |

| [3+2] Cycloaddition | Azomethine Ylide | Alkene/Alkyne | Pyrrolidine/Pyrroline |

| [3+2] Cycloaddition | Nitrile Imine | Alkene/Alkyne | Pyrazoline/Pyrazole |

| [2+2+2] Cycloaddition | Diyne | Alkyne | Isoindoline (B1297411) |

Derivatization and Functionalization Strategies at Key Positions

The structure of this compound offers several positions for derivatization. The methoxy group can be a site for nucleophilic substitution, although this is generally difficult on an aromatic ring unless activated. nii.ac.jpscispace.com The imine nitrogen can be alkylated or acylated. The N-H of the isoindole ring is also a site for substitution.

Furthermore, the aromatic ring can be functionalized via electrophilic substitution reactions, with the methoxy group directing the position of substitution. chim.it

Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions

Transition metal catalysis provides a powerful tool for modifying the this compound scaffold. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly valuable for forming new carbon-carbon bonds. nih.govrsc.orgmdpi-res.com In a Suzuki-Miyaura coupling, an organoboron reagent is coupled with a halide or triflate in the presence of a palladium catalyst and a base. youtube.com

The presence of the imine and the isoindole nitrogen can influence the catalytic cycle, potentially acting as ligands for the metal center. nih.gov The acidic N-H group can also have an inhibitory effect on the reaction, which can sometimes be overcome by using a higher temperature and an excess of the boronic acid. nih.gov Imine palladacycles have been synthesized and used as catalysts in Suzuki-Miyaura coupling reactions. mdpi.com

| Reaction | Reactants | Catalyst | Product |

| Suzuki-Miyaura | Aryl Halide, Organoboron Reagent | Palladium Complex | Biaryl |

| Imine Metathesis | Metal Imide, Organic Imine | Transition Metal Complex | New Imine Products |

Transition metal imide/organic imine metathesis reactions have also been reported, offering a pathway to exchange the imine functionality. While these reactions can appear to be straightforward metathesis, mechanistic studies have shown that the rate-limiting step may not always involve the metal imide directly.

Ring-Opening and Ring-Contraction/Expansion Reactions

The isoindolinone ring system, characterized by the fusion of a γ-lactam to a benzene (B151609) ring, possesses inherent strain and electronic features that make it susceptible to various ring-restructuring reactions. These transformations are valuable for creating novel molecular architectures. The reactivity of derivatives is often dictated by the substituents on the ring and the nitrogen atom. For this compound, the presence of the exocyclic imine and the methoxy group at the 3-position introduces unique electronic properties that can influence the course of these reactions compared to a standard 3-substituted isoindolinone.

Ring-Opening Reactions

Ring-opening of the isoindolinone core typically requires significant energy input, such as photochemical activation. For instance, studies on related indolin-3-one derivatives have shown that photoactivated ring-opening can occur, particularly in apolar solvents. This process is often initiated by a Norrish type I cleavage of the bond between the carbonyl carbon and the adjacent quaternary carbon, leading to a diradical intermediate. This intermediate can then undergo further rearrangement to yield a ring-opened product. While direct evidence for this compound is unavailable, a similar photochemical pathway could be envisioned, potentially leading to the formation of functionalized benzonitrile (B105546) or benzamide (B126) derivatives.

Ring-Expansion Reactions

Ring-expansion reactions offer a powerful strategy to convert the five-membered lactam of the isoindolinone scaffold into larger six- or seven-membered rings, providing access to quinolinone and azepine derivatives, respectively. Research on related heterocyclic systems demonstrates the feasibility of such transformations.

One established method involves the reaction of oxindoles, which are isomeric to isoindolinones, to yield quinolinones. This type of transformation suggests that under specific basic conditions, the isoindolinone core could potentially rearrange to form a quinolinone structure.

More directly relevant is the observed 5- to 7-membered ring expansion of spiroindolenines, which can be generated from indole (B1671886) derivatives. This reaction proceeds under mildly basic conditions to furnish azepino[3,4-b]indoles. Given the structural similarities, it is plausible that a suitably derivatized this compound could undergo a similar base-mediated rearrangement, expanding the five-membered ring to a seven-membered diazepine (B8756704) ring system fused to the benzene ring.

The table below summarizes representative ring-expansion reactions of related indole-based scaffolds.

Table 1: Examples of Ring-Expansion Reactions in Indole-Related Systems

| Starting Material | Reagents/Conditions | Product Type | Yield |

| 3-Substituted Oxindole | LiHMDS, CH₂I₂ | 4-Quinolinone | Good |

| 2-Alkylspiroindolenine | n-Bu₄NF | Azepino[3,4-b]indole | High |

Ring-Contraction Reactions

Ring-contraction of the isoindolinone skeleton is less common but can be achieved through specific synthetic strategies, often involving rearrangement of a larger heterocyclic precursor. For example, reductive transformations of six-membered phthalazinone derivatives have been reported to yield five-membered isoindolinones. researchgate.net This represents a formal ring contraction of the heterocyclic portion of the molecule.

While a direct ring-contraction of the pre-formed this compound is not described, it is conceivable that such a transformation could be part of a synthetic route starting from a larger, appropriately substituted quinazoline (B50416) or phthalazine (B143731) derivative. The reaction would likely proceed through a reductive cleavage and re-cyclization mechanism.

The table below outlines a general example of a ring-contraction leading to an isoindolinone derivative.

Table 2: Example of Ring-Contraction to Form an Isoindolinone

| Starting Material | Reaction Type | Product Type |

| Phthalazinone Derivative | Reductive Transformation | Isoindolinone |

Advanced Spectroscopic and Structural Investigations of 3 Methoxy 1h Isoindol 1 Imine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D and 2D NMR)

High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For 3-Methoxy-1H-isoindol-1-imine, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assemble a detailed picture of its molecular framework.

In 1D ¹H NMR spectra, the chemical shifts, multiplicities, and coupling constants of the protons provide initial but crucial information about their chemical environment. For instance, aromatic protons will resonate in a characteristic downfield region, while the protons of the methoxy (B1213986) group will appear as a singlet in the upfield region. Similarly, ¹³C NMR spectra reveal the number of distinct carbon environments and their electronic nature. The chemical shift of the imine carbon, for example, is a key diagnostic signal.

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing connectivity. COSY spectra reveal proton-proton coupling networks, allowing for the assignment of adjacent protons within the isoindole ring system. HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range correlations (typically over two to three bonds), which are vital for piecing together the entire molecular puzzle, including the placement of the methoxy group and the confirmation of the isoindole core structure.

Table 1: Representative ¹H and ¹³C NMR Data for Isoindoline (B1297411) Derivatives Note: This table presents typical chemical shift ranges for related structures to provide context for the analysis of this compound. Actual values for the target compound may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 120 - 140 |

| Imine NH | 8.5 - 10.0 | - |

| Methoxy OCH₃ | 3.8 - 4.2 | 55 - 60 |

| Imine C=N | - | 150 - 165 |

| Aromatic C (quaternary) | - | 130 - 155 |

Conformational Analysis via Advanced NMR Techniques

The conformation of this compound in solution can be investigated using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). These experiments detect through-space interactions between protons that are in close proximity, providing critical distance constraints for conformational modeling. For example, an NOE between a proton on the methoxy group and a proton on the isoindole ring would provide strong evidence for a specific spatial arrangement of the methoxy group relative to the ring. The study of related imine structures has shown that E/Z isomerism around the C=N bond can lead to the presence of multiple stereoisomers in solution, which can be identified and characterized by their distinct NMR signals. rsc.org The temperature dependence of NMR signals can also be analyzed to understand dynamic equilibria between different conformations. rsc.org

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and metabolic pathways. nih.govnih.gov In the context of this compound, stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) can be incorporated into the molecule at specific positions. By synthesizing an isotopically labeled precursor, one can trace the fate of the labeled atoms through a chemical reaction or a biological process using NMR or mass spectrometry. For instance, labeling the nitrogen atom of the imine group with ¹⁵N would allow for direct observation of this nucleus by ¹⁵N NMR, providing valuable information about its electronic environment and involvement in any subsequent chemical transformations. Similarly, ¹³C labeling of the methoxy carbon could be used to confirm its origin and track its metabolic fate. These studies are crucial for understanding the biosynthesis of natural products and the mechanisms of enzyme-catalyzed reactions. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides detailed information about the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise calculation of bond lengths, bond angles, and torsional angles, providing a definitive picture of the molecular geometry. For this compound, X-ray crystallography would confirm the planarity of the isoindole ring system, the stereochemistry at the imine carbon, and the conformation of the methoxy group relative to the ring. The crystal packing arrangement, which reveals intermolecular interactions such as hydrogen bonding and π-π stacking, can also be elucidated. The crystallographic data for related heterocyclic systems often reveals specific crystal systems and space groups, such as triclinic or monoclinic. mdpi.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for determining the precise molecular weight of a compound and, consequently, its elemental composition. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, the molecular formula of this compound can be unequivocally confirmed.

Furthermore, tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented and the resulting fragment ions are analyzed, provide a wealth of structural information. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific functional groups and substructures. For isoquinoline (B145761) alkaloids, which share structural similarities with isoindoles, characteristic fragmentation pathways include the loss of small neutral molecules like CH₃OH, CH₄, or CO. nih.gov For a compound like this compound, expected fragmentation pathways could involve the loss of the methoxy group as a radical (•OCH₃) or as formaldehyde (B43269) (CH₂O), as well as cleavages within the isoindole ring system. The study of these fragmentation pathways, often aided by computational chemistry, provides a deeper understanding of the molecule's stability and reactivity under energetic conditions. nih.govnih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (C₉H₈N₂O)

| Ion | Calculated m/z | Description |

| [M+H]⁺ | 161.0715 | Protonated molecular ion |

| [M+Na]⁺ | 183.0534 | Sodium adduct |

| [M-CH₃]⁺ | 146.0480 | Loss of a methyl radical |

| [M-OCH₃]⁺ | 130.0558 | Loss of a methoxy radical |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the imine, the C=N stretch, the C-O stretch of the methoxy group, and the aromatic C-H and C=C stretching and bending vibrations.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information. While strong IR bands are associated with large changes in the dipole moment, strong Raman bands arise from vibrations that cause a significant change in the polarizability of the molecule. Therefore, the symmetric vibrations of the aromatic ring and the C=N bond are often more prominent in the Raman spectrum. The combination of IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes and a deeper understanding of the bonding within the molecule. The analysis of alkali metal o-methoxybenzoates, for example, has shown systematic shifts in vibrational frequencies that correlate with changes in electronic charge distribution. researchgate.net

Table 3: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Imine (N-H) | Stretching | 3300 - 3500 | IR |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Methoxy (C-H) | Stretching | 2850 - 2960 | IR, Raman |

| Imine (C=N) | Stretching | 1620 - 1680 | IR, Raman |

| Aromatic C=C | Stretching | 1450 - 1600 | IR, Raman |

| Methoxy (C-O) | Stretching | 1000 - 1300 | IR |

Theoretical and Computational Chemistry of 3 Methoxy 1h Isoindol 1 Imine

Quantum Chemical Calculations for Electronic Structure and Bonding

To understand the electronic nature of 3-Methoxy-1H-isoindol-1-imine, quantum chemical calculations would be the primary tool. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, or more commonly, Density Functional Theory (DFT), would be employed to optimize the molecule's geometry and calculate its electronic properties.

These calculations would yield insights into bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's three-dimensional structure. Furthermore, analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be crucial for predicting the molecule's reactivity and electronic transitions. A calculated electrostatic potential map would visualize the electron density distribution, highlighting regions susceptible to nucleophilic or electrophilic attack.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

DFT studies are instrumental in exploring the reactivity of a molecule. For this compound, this would involve modeling its behavior in various chemical reactions, such as cycloadditions, nucleophilic additions, or isomerizations. mdpi.comrsc.org Researchers would identify potential reaction pathways and locate the transition state structures for each step.

By calculating the activation energies associated with these transition states, it would be possible to predict the most favorable reaction mechanisms and the conditions required to achieve them. For example, in a hypothetical reaction, DFT could determine whether a concerted or stepwise mechanism is more likely. Such studies are fundamental for understanding how the molecule might be synthesized or how it might interact with biological targets. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful methods for predicting the spectroscopic signatures of a molecule, which is invaluable for its identification and characterization. researchgate.netnih.gov For this compound, time-dependent DFT (TD-DFT) would be used to calculate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) in the UV-Visible range.

Furthermore, calculations of vibrational frequencies would allow for the theoretical prediction of its Infrared (IR) and Raman spectra. researchgate.net The calculated frequencies, when compared to experimental spectra, can confirm the molecule's structure and provide a detailed assignment of its vibrational modes. Similarly, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), aiding in the interpretation of experimental NMR data. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics is excellent for understanding the electronic properties of a single molecule, molecular dynamics (MD) simulations are necessary to explore its dynamic behavior and interactions with its environment over time. An MD simulation of this compound would reveal its conformational landscape by sampling its various possible shapes and determining their relative energies.

This would be particularly important for understanding the flexibility of the methoxy (B1213986) group and the planarity of the isoindoline (B1297411) ring system. Furthermore, MD simulations can model how the molecule interacts with solvent molecules or other solutes, providing insights into its solubility and aggregation behavior. These simulations are computationally intensive but offer a window into the dynamic nature of the molecule that static quantum calculations cannot provide.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling establishes a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.gov For this compound, a QSPR model could be developed by first calculating a variety of molecular descriptors using computational methods. These descriptors can be constitutional, topological, geometric, or electronic in nature.

Once a dataset of such descriptors is compiled for a series of related compounds, statistical methods can be used to build a model that predicts properties like boiling point, solubility, or partition coefficient. nih.gov While no specific QSPR studies on this compound exist, this approach represents a powerful tool for predicting its properties based on its calculated structural and electronic features, once sufficient data on related compounds become available.

Applications of 3 Methoxy 1h Isoindol 1 Imine in Advanced Chemical Synthesis

Role as a Privileged Scaffold or Building Block in Organic Synthesis

The isoindolinone skeleton is a well-established privileged scaffold in medicinal chemistry, found in numerous bioactive compounds and natural products. nih.govclockss.org The related 3-Methoxy-1H-isoindol-1-imine core, with its reactive imine group, offers a versatile entry point for creating diverse molecular libraries. The inherent strain and reactivity of the isoindole system make it an attractive building block for constructing more complex molecular architectures. nih.gov

The synthesis of isoindolin-1-imine derivatives can be achieved through various methods, including catalyst-free, one-pot, three-component condensation reactions. researchgate.netumich.edu These efficient synthetic routes allow for the facile introduction of a wide range of substituents, enabling the exploration of vast chemical space around the this compound core. This modularity is a key characteristic of a privileged scaffold, allowing for the fine-tuning of physicochemical and pharmacological properties.

Utilization as a Ligand in Catalysis and Coordination Chemistry

The nitrogen atoms within the this compound structure, particularly the imine and the isoindole nitrogen, possess lone pairs of electrons that can coordinate with metal centers. This makes the molecule and its derivatives potential ligands for use in catalysis and coordination chemistry. While direct catalytic applications of this compound are still an emerging area of research, the broader class of imine-containing ligands has demonstrated significant utility in various catalytic transformations. nih.govresearchgate.netnih.gov

The coordination behavior of imine-containing tripodal ligands with metal ions such as Fe(III), Al(III), and Cr(III) has been studied, showcasing their ability to form stable complexes. nih.govresearchgate.netnih.gov It is conceivable that this compound could be incorporated into multidentate ligand designs, where the methoxy (B1213986) group could influence the electronic properties of the metal center and, consequently, the catalytic activity and selectivity of the resulting complex. The development of chiral versions of this ligand could open avenues in asymmetric catalysis.

Precursor for Complex Heterocyclic Systems and Natural Product Synthesis

The isoindole skeleton is a core component of various classes of alkaloids and other natural products. nih.govnih.gov The reactivity of the imine functionality in this compound provides a handle for further chemical transformations, making it a valuable precursor for the synthesis of more complex heterocyclic systems. For instance, the imine can undergo nucleophilic addition, cycloaddition, or reduction to an amine, which can then be used in subsequent cyclization reactions to build intricate polycyclic frameworks.

The synthesis of isoindolinone derivatives, which are structurally related to this compound, serves as a key step in the synthesis of some natural products. nih.gov By analogy, this compound could be a strategic intermediate in the total synthesis of alkaloids and other biologically active molecules containing the isoindole or related heterocyclic motifs. The methoxy group can also serve as a synthetic handle for further functionalization or can influence the reactivity and regioselectivity of subsequent reactions.

Design and Synthesis of Probes for Chemical Biology Research

Chemical probes are essential tools for dissecting complex biological processes. The development of novel scaffolds is crucial for creating probes with high potency and selectivity. The this compound framework, with its potential for diverse functionalization, presents an attractive starting point for the design and synthesis of chemical probes.

Derivatives of the closely related isoindolin-1-imine have been identified as antagonists for the thrombin PAR-1 receptor, highlighting the potential of this scaffold in targeting specific biological pathways. researchgate.net By systematically modifying the substituents on the this compound core, it is possible to develop libraries of compounds for screening against various biological targets. The methoxy group, in particular, can be used to modulate properties such as cell permeability and metabolic stability, which are critical for the development of effective chemical probes for use in cellular and in vivo studies.

Biological Activity and Mechanistic Studies Excluding Clinical, Dosage, and Safety

Molecular Target Identification and Binding Interaction Studies

Research into the molecular targets of isoindol-1-imine and its analogs has revealed interactions with several key enzymes implicated in various diseases. Molecular docking studies, a computational method used to predict the binding orientation of a small molecule to its protein target, have been instrumental in identifying these interactions.

For instance, a series of isoindolin-1-one (B1195906) derivatives have been identified as potential inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), a protein involved in tumor-associated macrophage-mediated gastric carcinoma. nih.gov Molecular modeling suggests that these compounds bind within the active site of PI3Kγ, with specific substitutions influencing binding affinity. nih.gov Similarly, derivatives of 1H-isoindole-1,3(2H)-dione have been investigated for their affinity for cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key targets in anti-inflammatory therapies. nih.govnih.gov

Furthermore, isoindolin-1-ones have been designed and evaluated as inhibitors of urease, a crucial enzyme for the survival of Helicobacter pylori, a bacterium linked to gastric ulcers. nih.govacs.org Docking studies of these compounds within the active site of urease have helped to elucidate the structural requirements for potent inhibition. nih.govacs.org Another area of investigation has been the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), by 1-H-isoindole-1,3(2H)-dione derivatives, which is a key strategy in the management of Alzheimer's disease. nih.gov

The table below summarizes the inhibitory activities of selected isoindolin-1-one derivatives against various molecular targets.

| Compound Class | Target Enzyme | IC₅₀ Values | Reference |

| 2,3-disubstituted isoindolin-1-ones | Jack bean Urease | 10.07 ± 0.28 µM (for compound 5c) | nih.gov |

| Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids | Acetylcholinesterase (AChE) | 2.1 to 7.4 µM | nih.gov |

| Isoindolin-1-ones fused to barbiturates | Urease | 0.82 to 1.85 µM | acs.org |

This table is for illustrative purposes and showcases the range of activities observed for different derivatives.

Elucidation of Intracellular Signaling Pathways and Cellular Responses

The interaction of isoindol-1-imine analogs with their molecular targets can trigger a cascade of intracellular signaling events, ultimately leading to a cellular response. For example, the inhibition of PI3Kγ by isoindolin-1-one derivatives is proposed to suppress the activation of the AKT/mTOR pathway. nih.gov This pathway is critical for cell survival and proliferation, and its downregulation can contribute to the anti-tumor effects observed with these compounds. nih.gov

In the context of neuroinflammation and neurodegenerative diseases, the modulation of signaling pathways involving protein kinases is of significant interest. Studies on N-substituted indole-3-imine derivatives, which share structural similarities with the isoindol-1-imine scaffold, have shown that these compounds can inhibit Src kinase, a non-receptor tyrosine kinase involved in various cellular processes including cell growth, differentiation, and survival. nih.gov The activity of Src kinase can be influenced by the cellular redox state, and some of these imine derivatives have also demonstrated antioxidant properties, suggesting a dual mechanism of action. nih.gov

Biochemical Characterization of Enzyme Inhibition or Activation

The inhibitory potential of isoindol-1-imine analogs against various enzymes has been characterized through biochemical assays. These studies provide quantitative measures of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

A series of 2,3-disubstituted isoindolin-1-ones were synthesized and evaluated for their inhibitory activity against Jack bean urease. nih.gov Several of these compounds exhibited potent inhibition, with one derivative, compound 5c, showing an IC₅₀ value of 10.07 ± 0.28 µM, making it more potent than the standard inhibitor thiourea. nih.gov

In the realm of Alzheimer's disease research, new derivatives of 1-H-isoindole-1,3(2H)-dione have been synthesized and tested for their ability to inhibit AChE and BuChE. nih.gov The most active compounds displayed significant inhibitory activity, with IC₅₀ values as low as 34 nM against AChE and 0.54 µM against BuChE, indicating a potential for developing dual inhibitors. nih.gov

The table below presents the IC₅₀ values for selected isoindolin-1-one and related derivatives against their target enzymes.

| Derivative | Target Enzyme | IC₅₀ Value | Reference |

| Compound 5c (2,3-disubstituted isoindolin-1-one) | Jack bean Urease | 10.07 ± 0.28 µM | nih.gov |

| Most active 1-H-isoindole-1,3(2H)-dione derivative | Acetylcholinesterase (AChE) | 34 nM | nih.gov |

| Most active 1-H-isoindole-1,3(2H)-dione derivative | Butyrylcholinesterase (BuChE) | 0.54 µM | nih.gov |

| Compound 5b (Isoindolin-1-one fused to barbiturate) | Urease | 0.82 ± 0.03 µM | acs.org |

This data highlights the potency and selectivity of different structural scaffolds.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and observing the effect on its biological potency, researchers can identify key structural features required for activity.

For the isoindolin-1-one derivatives targeting urease, SAR studies have revealed important insights. For example, in a series of isoindolin-1-ones fused to barbiturates, it was found that introducing a substituted phenyl moiety on the nitrogen of the isoindolin-1-one ring generally enhances inhibitory activity. acs.org Furthermore, bulkier substituents at the meta and para positions of the phenyl ring, particularly at the para position, led to more potent inhibition, suggesting the presence of a hydrophobic pocket in the enzyme's active site that can accommodate these groups. acs.org

In the case of 1H-indole-2-carboxamides, which are structurally related to the isoindole scaffold, SAR studies have been conducted to understand their activity as allosteric modulators of the CB1 receptor. nih.gov These studies demonstrated that the presence of a diethylamino group at the 4-position of a phenyl ring, a chloro or fluoro group at the C5 position of the indole (B1671886) ring, and short alkyl groups at the C3 position were favorable for enhancing modulatory potency. nih.gov

These SAR findings are instrumental in guiding the design of new, more potent, and selective inhibitors based on the isoindol-1-imine and related scaffolds.

Advanced Analytical Methodologies for 3 Methoxy 1h Isoindol 1 Imine

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are the cornerstone for separating 3-Methoxy-1H-isoindol-1-imine from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is particularly well-suited for the analysis of polar, non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for purity assessment.

Research Findings: The analysis of structurally similar compounds, such as 3-Amino-1-imino-5-methoxy-1H-isoindole, has been successfully demonstrated using RP-HPLC. sielc.comsielc.com These methods can be adapted for this compound. A typical method would involve a C18 column and a mobile phase consisting of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous buffer. sielc.com The use of an acid, such as formic acid or phosphoric acid, in the mobile phase can improve peak shape by ensuring the analyte is in a consistent protonation state. sielc.comsielc.com For preparative applications aimed at isolating the compound, this method can be scaled up. sielc.com

Table 1: Illustrative HPLC Parameters for Analysis of Related Isoindoles

| Parameter | Setting | Rationale/Comment |

|---|---|---|

| Column | Newcrom R1 or equivalent C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for polar compounds. sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid or Formic Acid | Gradient elution is often used to separate components with different polarities. Formic acid is preferred for MS compatibility. sielc.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Detection | UV-Vis Detector (e.g., at 280 nm) | Indole (B1671886) and isoindole structures typically exhibit strong UV absorbance. clockss.org |

| Column Temp. | 25 °C | Standard temperature for reproducible results. clockss.org |

Gas Chromatography (GC): GC is a high-resolution separation technique primarily used for volatile and thermally stable compounds. Due to the polarity and low volatility of this compound, direct analysis by GC is challenging. Chemical derivatization is often required to convert the polar N-H groups into less polar, more volatile moieties.

Research Findings: Studies on other polar compounds, including those with amine and hydroxyl groups, frequently use derivatization steps like silylation (e.g., using BSTFA) or methoximation prior to GC analysis. dergipark.org.tr This two-step process first protects carbonyl groups (if any) and then replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, significantly increasing volatility. dergipark.org.tr GC analysis of related methoxy-indole structures has been performed on columns like the Rtx-200, which contains trifluoropropylmethyl polysiloxane, providing excellent resolution for such isomers. nih.gov

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Metabolite Profiling

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry (MS), are indispensable for trace analysis and metabolite identification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers exceptional sensitivity and selectivity, making it the gold standard for detecting and quantifying compounds in complex biological matrices. nih.gov

Research Findings: This technique is crucial for metabolite profiling, where the goal is to identify products of biotransformation. nih.govmdpi.com For this compound, an LC-MS/MS method would likely use electrospray ionization (ESI) in positive ion mode, which is effective for nitrogen-containing compounds. The parent ion (M+H)+ would be selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions analyzed in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and allows for quantification even at very low concentrations. While specific fragmentation patterns for this compound are not published, analysis of related methoxy-indoles shows characteristic cleavages of the groups attached to the core indole nucleus. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for identifying and quantifying volatile and semi-volatile compounds. sums.ac.ir Following the necessary derivatization, it can be applied to the analysis of this compound.

Research Findings: GC-MS is widely used for the analysis of methoxylated aromatic compounds in various samples. nih.gov The electron ionization (EI) mass spectra generated by GC-MS provide reproducible fragmentation patterns that can be used for structural confirmation by comparison with spectral libraries. dergipark.org.tr For related methoxy-indole cannabinoids, GC-MS analysis reveals major fragments resulting from the cleavage of side chains from the indole core. nih.gov A similar fragmentation logic would apply to a derivatized version of this compound, aiding in its identification. The high resolving power of capillary GC columns ensures the separation of closely related isomers or metabolites prior to detection. nih.gov

Table 2: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Sample State | Derivatization | Primary Application | Key Advantage |

|---|---|---|---|---|

| LC-MS/MS | Liquid solution | Not usually required | Trace quantification, metabolite profiling in biological fluids. nih.gov | High sensitivity and specificity for polar, non-volatile compounds. nih.gov |

| GC-MS | Volatilized | Often required (e.g., silylation) dergipark.org.tr | Identification of impurities, analysis in environmental samples. nih.gov | High chromatographic resolution and creation of standard, library-searchable mass spectra. sums.ac.ir |

Quantitative Spectroscopic Methods for Concentration Determination in Complex Matrices

Spectroscopic methods can be used for direct quantification, often without the need for chromatographic separation, by leveraging the unique spectral properties of the analyte.

UV-Visible Spectroscopy: UV-Vis spectroscopy is a straightforward and cost-effective method for determining the concentration of an analyte in a solution, provided it has a distinct chromophore and minimal interference from the matrix. The isoindole ring system in this compound is expected to have a strong UV absorbance.

Research Findings: For complex mixtures where the spectra of multiple components overlap, advanced chemometric models like partial least squares (PLS) regression can be applied. osti.gov This approach uses the full spectrum of a series of calibration samples to build a model that can accurately predict the concentration of the target analyte even in the presence of unknown or uncalibrated interferents. osti.gov This makes it a powerful tool for process monitoring or analysis in complex sample matrices like reaction mixtures or biological extracts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for structural elucidation, quantitative NMR (qNMR) is a powerful primary method for determining compound concentration and purity without the need for an identical reference standard.

Research Findings: Detailed NMR studies on related isoindolinone and phthalic imidine structures demonstrate the sensitivity of ¹H and ¹³C chemical shifts to tautomerism, isomerism, and substitution patterns. researchgate.net For quantitative analysis, a certified internal standard of known concentration is added to a precisely weighed sample of the this compound. By comparing the integral of a specific, non-overlapping proton signal from the analyte to the integral of a signal from the internal standard, the absolute concentration or purity of the analyte can be calculated with high accuracy.

Future Research Directions and Contemporary Challenges in 3 Methoxy 1h Isoindol 1 Imine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isoindolin-1-ones, key precursors to 3-Methoxy-1H-isoindol-1-imine, has traditionally relied on methods like the coupling of o-phthalaldehyde (B127526) with primary amines. clockss.org However, the increasing emphasis on green chemistry is driving the exploration of more sustainable and efficient synthetic routes.

Future research in this area will likely focus on:

Catalytic Systems: Exploring new catalysts, including earth-abundant metals and organocatalysts, to improve reaction yields, selectivity, and turnover numbers.

Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound and its derivatives. Flow chemistry offers benefits such as enhanced safety, precise control over reaction parameters, and scalability.

Biocatalysis: Investigating the use of enzymes to catalyze key steps in the synthetic pathway. clockss.org For instance, enzymes like myrosinase, found in Brassicaceae plants, have been used in the synthesis of indole (B1671886) derivatives and could be explored for their potential in isoindole synthesis. clockss.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and improve yields, offering a more energy-efficient alternative to conventional heating methods.

| Methodology | Key Features | Potential Advantages | References |

|---|---|---|---|

| Indium-Mediated Reductive Condensation | One-pot reaction of nitroarenes and o-phthalaldehyde. | Uses readily available starting materials, avoids harsh reagents. | clockss.org |

| Enzyme-Catalyzed Synthesis | Utilizes enzymes like myrosinase for specific transformations. | High selectivity, mild reaction conditions, environmentally friendly. | clockss.org |

| Cyclization of [1-(2-Cyanophenyl)alkylidene]aminide Intermediates | Generated from the reaction of 2-(1-azidoalkyl)benzonitriles with NaH. | Provides a route to 2-substituted 3-alkylidene-2,3-dihydro-1H-isoindol-1-imines. | researchgate.net |

Exploration of Unprecedented Reactivity and Catalytic Roles

The unique structural features of this compound, including the imine and methoxy (B1213986) groups, contribute to its distinct reactivity. ontosight.ai The isoindole core itself is a valuable building block in organic synthesis. clockss.org Understanding and harnessing this reactivity is crucial for developing new applications.

Future research should explore:

Metal-Catalyzed Cross-Coupling Reactions: Investigating the use of this compound as a ligand or substrate in various cross-coupling reactions to construct more complex molecular architectures.

Asymmetric Catalysis: Designing chiral derivatives of this compound to act as catalysts or ligands in asymmetric transformations, enabling the synthesis of enantiomerically pure compounds.

Photoredox Catalysis: Exploring the photochemical properties of this compound and its potential to participate in photoredox catalytic cycles for novel bond formations.

Ring-Opening and Rearrangement Reactions: Studying the stability of the isoindole ring system under different conditions to uncover novel rearrangement pathways and generate diverse molecular scaffolds.

Integration with Emerging Fields (e.g., Supramolecular Chemistry, Nanotechnology)

The inherent properties of the this compound scaffold make it an attractive candidate for integration into advanced materials and systems.

In supramolecular chemistry , the ability of the imine and other functional groups to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, can be exploited. researchgate.net This could lead to the development of:

Self-Assembling Systems: Designing derivatives that can self-assemble into well-defined supramolecular structures like gels, liquid crystals, or polymers. researchgate.net

Host-Guest Chemistry: Utilizing the isoindole core as a host molecule for the recognition and binding of specific guest molecules, with potential applications in sensing and separation technologies. researchgate.net

Molecular Switches: Engineering molecules that can reversibly change their conformation or properties in response to external stimuli like light, pH, or temperature.

In the realm of nanotechnology , this compound derivatives could be incorporated into:

Organic Light-Emitting Diodes (OLEDs): The aromatic nature of the isoindole ring suggests potential for use as an emissive or charge-transporting material in OLEDs.

Nanosensors: Functionalizing nanoparticles with these molecules to create sensors capable of detecting specific analytes with high sensitivity and selectivity.

Drug Delivery Systems: Attaching these compounds to nanocarriers to facilitate targeted drug delivery and controlled release.

Addressing Challenges in Specificity and Efficiency for Targeted Applications

While isoindole derivatives have shown promise in various biological applications, including as anti-inflammatory, antimicrobial, and antitumor agents, a significant challenge lies in achieving high specificity and efficiency for targeted therapies. ontosight.ainih.gov

Future efforts must focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its biological activity and target selectivity. For example, studies on related phthalimide (B116566) analogues have shown that substitutions on the phthalimide group can significantly impact their inhibitory activity.

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects to identify specific cellular targets.

Prodrug Strategies: Designing inactive prodrugs that are selectively activated at the target site, thereby minimizing off-target effects and improving the therapeutic index.

Conjugation with Targeting Moieties: Linking the isoindole core to molecules that specifically recognize and bind to receptors or biomarkers overexpressed on diseased cells.

Advanced Computational Design of Next-Generation Analogues

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new chemical entities. In the context of this compound, computational approaches can be employed to:

Virtual Screening: Screen large libraries of virtual compounds to identify analogues with improved binding affinity and selectivity for a specific biological target.

Quantum Mechanical Calculations: Predict the electronic properties, reactivity, and spectroscopic signatures of novel derivatives to guide synthetic efforts.

Molecular Dynamics Simulations: Simulate the interaction of these molecules with biological targets to understand the binding modes and dynamics, providing insights for rational drug design.

ADMET Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues to prioritize candidates with favorable pharmacokinetic profiles.

Q & A

Q. What are the recommended synthetic routes for 3-Methoxy-1H-isoindol-1-imine, and what impurities are commonly observed?

- Methodological Answer : Synthesis typically involves multi-step strategies, such as coupling reactions or chloromethylation of indole precursors. For example, a related 3-substituted indole synthesis ( ) uses trimethoxyindole intermediates and carbonyl coupling reagents. Common impurities include unreacted starting materials, regioisomers, or byproducts from incomplete purification. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization is critical. Analytical techniques like TLC and HPLC should monitor reaction progress .

| Synthetic Step | Reagents/Conditions | Common Impurities |

|---|---|---|

| Precursor functionalization | Trimethoxyindole, DMF, 80°C | Unreacted indole derivatives |

| Coupling reaction | EDCI, HOBt, dichloromethane, RT | Regioisomeric byproducts |

| Purification | Silica gel chromatography | Residual solvents or coupling agents |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to moisture, heat (>40°C), and strong oxidizers (e.g., peroxides). Use PPE (nitrile gloves, lab coat, goggles) during handling. For spills, evacuate the area, use absorbent materials, and dispose of waste according to local regulations ( ). Stability studies under varying pH (3–9) and temperature (-20°C to 25°C) are recommended to establish degradation profiles .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- NMR : ¹H/¹³C NMR for structural elucidation (e.g., methoxy group at δ ~3.8 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₀H₁₁N₂O₂ requires [M+H]⁺ = 191.0821).

- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient).

Data from related indole derivatives () suggest retention times of 8–12 minutes under similar conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound with electrophiles?

- Methodological Answer : The imine nitrogen and aromatic ring are key reactive sites. DFT calculations (B3LYP/6-31G*) predict nucleophilic attack at the imine group, while electrophilic substitution occurs at the indole C5 position. Experimental validation via kinetic studies (e.g., monitoring reaction rates with methyl iodide) can corroborate computational predictions. Compare results with structurally similar compounds (e.g., ’s benzimidazole derivatives) .

Q. How can contradictions in reported spectroscopic data (e.g., NMR shifts) be resolved?

- Methodological Answer : Discrepancies may arise from solvent effects, pH, or tautomeric equilibria. Standardize conditions (e.g., DMSO-d₆ as solvent, 298 K) and use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-reference with X-ray crystallography data (if available) for absolute configuration confirmation. For example, ’s indole derivatives show δ 7.2–7.8 ppm for aromatic protons under controlled conditions .

Q. What computational strategies predict the bioactivity of this compound in medicinal chemistry?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against therapeutic targets (e.g., kinase enzymes). Use QSAR models trained on indole derivatives to predict cytotoxicity (IC₅₀) or logP values. Validate predictions via in vitro assays (e.g., MTT assay for cancer cell lines). Related compounds in show activity in gene-directed enzyme-prodrug therapy, suggesting similar evaluation frameworks .

Q. How can reaction conditions be optimized to enhance yields of this compound derivatives?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables:

- Catalysts : Palladium vs. copper catalysts for coupling efficiency.

- Solvents : Polar aprotic (DMF) vs. non-polar (toluene) solvents.

- Temperature : 60–100°C for thermal stability.

’s processes achieved 70–85% yields using trimethoxyindole precursors and optimized stoichiometry .

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 5–10 mol% Pd(OAc)₂ | Increases coupling |

| Reaction time | 12–24 hours | Maximizes conversion |

| Temperature | 80°C | Balances rate/stability |

Q. What are the potential ecological risks of this compound, and how can they be mitigated?

- Methodological Answer : Conduct ecotoxicity assays (Daphnia magna LC₅₀, algal growth inhibition) per OECD guidelines. Biodegradability can be assessed via OECD 301F (manometric respirometry). If persistent, implement waste treatment methods (e.g., ozonation or activated carbon filtration) as outlined in ’s disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.